molecular formula C9H10ClN3 B7910545 8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1206970-54-8

8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7910545
CAS No.: 1206970-54-8
M. Wt: 195.65 g/mol
InChI Key: WXYTUFUDNUYZPV-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1206970-54-8) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a class of nitrogen-containing heterocycles known for their significant presence in medicinal chemistry . The reactive chloromethyl group at the 8-position makes this molecule a versatile intermediate for further synthetic modification, enabling the construction of more complex target molecules through nucleophilic substitution and metal-catalyzed cross-coupling reactions . As a key synthetic precursor, it is valuable for constructing analogs for pharmaceutical and agrochemical research, particularly in the exploration of novel cannabinoid receptor ligands . Researchers utilize this compound under the strict understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All safety data sheets (SDS) and handling instructions must be consulted prior to use.

Properties

IUPAC Name

8-(chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-2-8-11-12-9-7(6-10)4-3-5-13(8)9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYTUFUDNUYZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210963
Record name 8-(Chloromethyl)-3-ethyl-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-54-8
Record name 8-(Chloromethyl)-3-ethyl-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Chloromethyl)-3-ethyl-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization: The intermediate formed is then cyclized to form the triazolopyridine core structure.

    Chloromethylation: The chloromethyl group is introduced at the 8-position using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

    Ethylation: The ethyl group is introduced at the 3-position through alkylation reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Forms: Products with different oxidation states or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit Cyclin-Dependent Kinase 2 (CDK2), disrupting cell cycle progression and leading to reduced proliferation of cancer cells.
Cell LineIC50 (µM)Reference Compound
MCF-715.63Tamoxifen
U-9370.12Doxorubicin

In vitro studies have shown that derivatives of this compound can be cytotoxic against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The triazole moiety in this compound is known for its antifungal and antibacterial properties. Studies have demonstrated that derivatives can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents.

Pesticide Development

The unique structure of this compound allows it to function as a potential pesticide. Research has indicated that similar compounds can act as effective herbicides and insecticides by disrupting metabolic pathways in target organisms.

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The chloromethyl group provides sites for further functionalization, allowing for the development of advanced materials with tailored characteristics.

Case Studies

  • Anticancer Research : A study conducted on derivatives of triazolo[4,3-a]pyridine revealed their effectiveness against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of triazole derivatives against common pathogens like E. coli and Candida albicans. The results indicated significant inhibition rates compared to standard antibiotics.
  • Pesticide Development : Field trials demonstrated the effectiveness of triazole-based pesticides in controlling pest populations while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural differences and biological activities of analogous compounds:

Compound Name (Reference) Substituents (Position) Biological Activity Key Features
8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (Target) ClCH2- (8), Et- (3) Not reported Chloromethyl enhances reactivity; ethyl improves lipophilicity.
8-Chloro-3-((4-chlorobenzyl)thio)... Cl- (8), (4-Cl-Bn)S- (3) Antifungal (51.19–62.02% inhibition) Thioether linkage and chloro groups enhance antifungal activity.
8-Chloro-3-(4-propylphenyl)... Cl- (8), 4-propylphenyl (3) Herbicidal (50% weed inhibition at 37.5 g/ha) Aryl group at position 3 broadens herbicidal spectrum.
8-(Piperidin-1-ylsulfonyl)-3-(4-methoxybenzylthio)... Piperidinylsulfonyl (8), 4-MeO-BnS- (3) Antimalarial (potential) Sulfonamide at 8 and methoxybenzylthio at 3 improve target binding.
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)... Cl- (8), (2,6-diF-Bn)SO2- (3) Antifungal (78.6% inhibition at 50 μg/mL) Electron-withdrawing sulfonyl group enhances interaction with fungal enzymes.

Physicochemical Properties

  • Lipophilicity (LogP) : Ethyl and chloromethyl groups likely increase LogP compared to polar sulfonamides .
  • Crystallinity: Analogs like 8-chloro-3-((4-chlorobenzyl)thio)... crystallize in monoclinic systems (P2₁/c) , suggesting similar packing arrangements for the target compound.
  • Melting Points : Derivatives with bulkier groups (e.g., piperidinylsulfonyl ) exhibit higher melting points (143–170°C) compared to simpler alkyl/aryl analogs.

Structure-Activity Relationship (SAR) Insights

  • Position 8 : Chloro or chloromethyl groups enhance electrophilicity, critical for interactions with biological targets.
  • Position 3 : Alkyl groups (e.g., ethyl) improve membrane permeability, while aryl or sulfonyl groups enhance target specificity .
  • Electronic Effects : Frontier molecular orbital (FMO) analysis indicates that electron density on the triazolo-pyridine ring correlates with antifungal activity.

Biological Activity

8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. Its structure features a triazole ring fused to a pyridine ring, with notable substituents including a chloromethyl group at the 8-position and an ethyl group at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved by reacting a hydrazine derivative with a nitrile compound under acidic or basic conditions.
  • Cyclization : The intermediate product undergoes cyclization to form the core triazolopyridine structure.
  • Chloromethylation : A chloromethyl group is introduced at the 8-position using chloromethylating agents.
  • Ethylation : The ethyl group is added at the 3-position through alkylation reactions with ethyl halides in the presence of a base.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits promising antimicrobial activity. In vitro assays have shown effective inhibition against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL

These results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which warrants further investigation into its therapeutic applications.

Case Studies

A recent study evaluated a series of derivatives based on the triazolopyridine scaffold for their biological activities. Among these derivatives, compounds similar to this compound showed significant activity against Plasmodium falciparum with IC50 values ranging from 2.24 µM to 10 µM .

Another investigation focused on structure-activity relationships (SARs), revealing that modifications at specific positions significantly influenced both antimicrobial and anticancer efficacy .

The biological activity of this compound is believed to stem from its interaction with various molecular targets including enzymes and receptors involved in critical biological pathways. The chloromethyl and ethyl substituents may enhance binding affinity and selectivity towards these targets.

Q & A

Q. What are the common synthetic routes for preparing 8-(chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine and its analogs?

A general approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature facilitates clean ring closure for triazolopyridines, yielding derivatives in high purity (73% isolated yield) . Alternative methods include palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridines, followed by microwave-assisted dehydration in acetic acid . Substituents like chloromethyl and ethyl groups are typically introduced via alkylation or halogenation during intermediate steps, though specific protocols depend on precursor availability.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C/31P NMR : To confirm substituent positions and phosphonate integration (e.g., methylene doublets at δ 3.75–4.19 ppm with 2JHP^2J_{HP} = 20 Hz for phosphonates) .
  • Single-crystal X-ray diffraction : Resolves structural ambiguities, such as distinguishing between [4,3-a] and [1,5-a] isomers .
  • HRMS and elemental analysis : Validates molecular weight and purity .

Advanced Research Questions

Q. How does the introduction of substituents like chloromethyl and ethyl groups influence the herbicidal activity of [1,2,4]triazolo[4,3-a]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloromethyl) enhance herbicidal potency by increasing electrophilicity at the triazole ring. For instance, 8-chloro-3-(4-propylphenyl) derivatives inhibit 50% of weeds at 37.5 g/ha, attributed to improved binding to plant acetolactate synthase . Ethyl groups at position 3 improve lipophilicity, broadening activity against dicotyledonous weeds like Amaranthus retroflexus . Comparative Molecular Field Analysis (CoMFA) models further correlate substituent bulk with activity .

Q. What strategies mitigate isomerization or rearrangement during the synthesis of chloromethyl-substituted [1,2,4]triazolo[4,3-a]pyridines?

Dimroth-like rearrangements (e.g., [4,3-a] → [1,5-a] isomerization) occur under prolonged heating or with electron-deficient precursors. To suppress this:

  • Use mild conditions (room temperature, short reaction times) for cyclization .
  • Avoid nitro groups in hydrazinylpyridines, which promote rearrangement .
  • Monitor reactions via 31^{31}P NMR to detect isomer ratios and adjust conditions dynamically .

Q. How do palladium-catalyzed methods enhance the chemoselectivity in synthesizing [1,2,4]triazolo[4,3-a]pyridine derivatives?

Palladium catalysts (e.g., Pd(OAc)2_2) enable chemoselective coupling of hydrazides to 2-chloropyridines at the terminal nitrogen, avoiding competing side reactions. Subsequent microwave-assisted dehydration in acetic acid accelerates triazole ring formation, achieving yields >80% for 20 derivatives. This method tolerates diverse substituents, including halides and alkyl groups, without requiring harsh oxidants .

Q. What green chemistry approaches are applicable for the oxidative cyclization in synthesizing [1,2,4]triazolo[4,3-a]pyridines?

Sodium hypochlorite (NaOCl) in ethanol provides an eco-friendly alternative to toxic oxidants like Cr(VI) or DDQ. This system operates at room temperature, minimizes waste, and avoids halogenated solvents. For example, 3-(4-(benzyloxy)-3-methoxyphenyl) derivatives are isolated in 73% yield via extraction and alumina plug filtration, bypassing column chromatography .

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